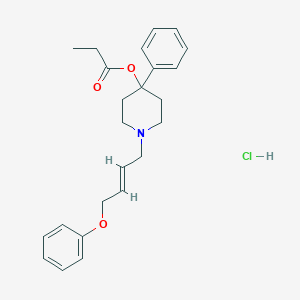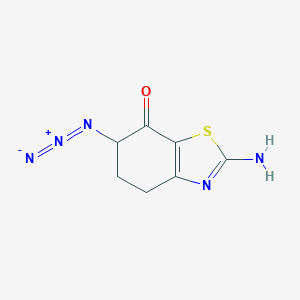
AB-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-34 is a synthetic organic compound that belongs to the class of piperidinol esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-34 typically involves the following steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a corresponding piperidone using a reducing agent such as sodium borohydride.
Alkylation: The piperidinol is then alkylated with 4-phenoxy-2-butenyl bromide in the presence of a base like potassium carbonate.
Esterification: The resulting product is esterified with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
AB-34 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenyl ketones, while reduction could produce phenyl alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of AB-34 would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol
- 4-Phenyl-4-piperidinol propanoate
- Phenoxybutyl piperidinol derivatives
Uniqueness
AB-34 is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
128864-81-3 |
|---|---|
Molecular Formula |
C24H30ClNO3 |
Molecular Weight |
416 g/mol |
IUPAC Name |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-14H,2,15-20H2,1H3;1H/b10-9+; |
InChI Key |
BIUXAAMNRFBBRC-RRABGKBLSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Isomeric SMILES |
CCC(=O)OC1(CCN(CC1)C/C=C/COC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenyl-4-piperidyl] propanoate hydrochl oride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)




![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)





![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
